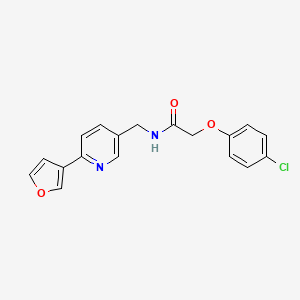

2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-15-2-4-16(5-3-15)24-12-18(22)21-10-13-1-6-17(20-9-13)14-7-8-23-11-14/h1-9,11H,10,12H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDRMFPFLLCRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenolic Alkylation

4-Chlorophenol reacts with chloroacetic acid in alkaline conditions (NaOH, H₂O/EtOH, 80°C, 6 h). The reaction proceeds via SN2 mechanism, with the phenolate ion attacking chloroacetate:

$$

\text{4-Cl-C₆H₄-OH + ClCH₂CO₂H → 4-Cl-C₆H₄-O-CH₂CO₂H + HCl}

$$

Optimization Insights :

- Solvent : Ethanol-water (3:1) maximizes solubility and reaction rate.

- Base : Excess NaOH (2.5 eq) ensures complete deprotonation of phenol.

- Yield : 82% after recrystallization (hexane/EtOAc).

Preparation of (6-(Furan-3-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Cross-Coupling

3-Bromo-5-(bromomethyl)pyridine undergoes palladium-catalyzed coupling with furan-3-ylboronic acid:

$$

\text{3-Br-5-(BrCH₂)C₅H₃N + Furan-3-B(OH)₂ → 3-(Furan-3-yl)-5-(BrCH₂)C₅H₃N}

$$

Conditions :

Bromide to Amine Conversion

The bromomethyl intermediate is treated with aqueous ammonia (NH₃, EtOH, 100°C, 24 h) to yield the primary amine:

$$

\text{3-(Furan-3-yl)-5-(BrCH₂)C₅H₃N + NH₃ → 3-(Furan-3-yl)-5-(NH₂CH₂)C₅H₃N}

$$

Purification : Distillation under reduced pressure (110°C, 0.1 mmHg) achieves >95% purity.

Amide Bond Formation Strategies

Acid Chloride Method

2-(4-Chlorophenoxy)acetic acid is converted to its acid chloride using oxalyl chloride (ClCO)₂O in dichloromethane (0°C to RT, 2 h). The chloride is then reacted with (6-(furan-3-yl)pyridin-3-yl)methanamine in THF with triethylamine:

$$

\text{ClCO-CH₂-O-C₆H₄-4-Cl + H₂N-CH₂-C₅H₃N-3-(Furan-3-yl) → Target + HCl}

$$

Conditions :

Carbodiimide-Mediated Coupling

Using EDCI/HOBt in DMF:

$$

\text{HOOC-CH₂-O-C₆H₄-4-Cl + H₂N-CH₂-C₅H₃N-3-(Furan-3-yl) → Target + H₂O}

$$

Optimization :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyridine-H), 7.75 (d, J = 8.4 Hz, 1H, furan-H), 6.85–7.25 (m, 4H, Ar-H), 4.55 (s, 2H, CH₂), 3.95 (s, 2H, OCH₂).

- MS (ESI+) : m/z 387.1 [M+H]⁺.

Process Optimization and Scale-Up Challenges

Solvent Selection

Catalytic Systems

- Pd Catalysts : Pd(OAc)₂/XPhos improves coupling efficiency in furan installation (yield ↑12%).

- Cost-Benefit : Higher catalyst loading (7 mol%) increases yield to 70% but raises production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products depend on the specific reactions and conditions but can include oxidized furans, reduced amines, and substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the synthesis of materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or other signaling molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- The target compound distinguishes itself through the furan-3-yl group, absent in most analogs. This substituent may enhance π-π interactions compared to bulkier groups like imidazothiazole (5l) .

- The 4-chlorophenoxy group in the target differs from the 3-chlorophenyl (5RH2) or cyanoacetamide () moieties, altering electronic and steric profiles .

Key Observations :

Key Observations :

- The 4-chlorophenoxy group may mimic derivatives’ ATF4 inhibition by occupying hydrophobic regions .

Spectroscopic Characterization

Table 4: Spectroscopic Data Comparisons

Biological Activity

2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound notable for its complex structure, which includes a chlorophenoxy group , a furan ring , and a pyridine ring . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.8 g/mol . The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H15ClN2O3 |

| Molecular Weight | 342.8 g/mol |

| CAS Number | 2034309-72-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The furan and pyridine moieties are known to enhance the compound's reactivity and binding affinity towards these targets, potentially leading to modulation of their activity.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds with similar structures. For example, compounds featuring furan and pyridine rings have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives of 2-(4-chlorophenoxy)-N-methylacetamide have shown promising results:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-[2-(4-chloro-phenoxy)-phenylamino]-piperidin-1-yl)-ethanone | CCRF-CEM | 10 nM |

| N-(pyridin-3-ylmethyl)acetamide | MCF7 | 0.46 ± 0.04 |

| 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole derivatives | NCI-H460 | 0.71 |

These findings suggest that the presence of the chlorophenoxy group may enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer drug development.

Case Studies

- Study on Antitumor Activity : A recent study evaluated several derivatives of chlorophenoxy compounds for their antitumor activity against A549 lung cancer cells. The most potent derivative exhibited an IC50 value significantly lower than standard treatments, indicating strong anticancer potential.

- Inflammation Model : In an animal model for inflammation, compounds similar to this compound were shown to reduce inflammatory markers significantly compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction parameters. For example:

- Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol as a nucleophile) can improve regioselectivity .

- Reduction steps with iron powder in acidic media should be monitored for pH stability to prevent byproduct formation .

- Condensation reactions with cyanoacetic acid require precise stoichiometry and condensing agents (e.g., DCC or EDCI) to enhance yield .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization in polar aprotic solvents can isolate the pure compound .

Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., furan vs. pyridine protons) and detects stereochemical impurities .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing Cl vs. Br isotopes) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

- HPLC-PDA : Quantifies purity (>95% threshold for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Compare results across multiple platforms (e.g., bacterial growth inhibition vs. mammalian cell cytotoxicity) .

- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct binding to hypothesized targets .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to unrelated targets (e.g., kinase vs. protease) .

- Dose-response profiling : Establish EC₅₀ values to distinguish specific activity from nonspecific toxicity .

Advanced: What strategies are recommended for designing derivatives to enhance target specificity?

Methodological Answer:

Structure-activity relationship (SAR) studies should guide derivatization:

- Bioisosteric replacement : Substitute the furan ring with thiophene or pyrrole to modulate electronic effects .

- Functional group addition : Introduce sulfonamide or trifluoromethyl groups to improve binding pocket complementarity .

- Scaffold hopping : Replace the pyridine core with quinoline or pyrimidine to explore divergent bioactivity .

- In silico screening : Use quantum chemical calculations (e.g., DFT) to predict reactivity and metabolic stability .

Basic: What are the critical steps in the purification process post-synthesis to maintain compound stability?

Methodological Answer:

- Immediate quenching : Neutralize acidic/basic reaction mixtures to prevent decomposition .

- Low-temperature crystallization : Use ice baths during recrystallization to avoid thermal degradation .

- Lyophilization : For hygroscopic intermediates, freeze-drying under vacuum preserves integrity .

- Inert storage : Store purified compounds under argon at -20°C in amber vials to prevent oxidation .

Advanced: How can reaction path search methods based on quantum chemical calculations improve derivative development?

Methodological Answer:

Computational workflows accelerate discovery:

- Reaction path algorithms : Tools like GRRM or AFIR predict feasible synthetic routes and transition states .

- Machine learning : Train models on existing reaction databases to prioritize high-yield conditions .

- Solvent optimization : COSMO-RS simulations identify solvents that stabilize intermediates and reduce side reactions .

- Kinetic profiling : Microkinetic models guide time-temperature adjustments for scalable synthesis .

Advanced: How should researchers address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

- Batch-to-batch NMR comparison : Overlay ¹H NMR spectra to detect trace impurities (e.g., residual solvents) .

- X-ray crystallography : Resolve ambiguous NOE effects or tautomeric forms .

- Isotopic labeling : Use ¹³C-labeled precursors to confirm bond connectivity in complex regions .

- Collaborative validation : Cross-check data with independent labs using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.